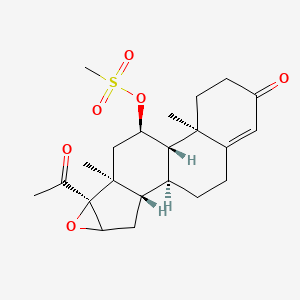
16|A,17-Epoxy-11|A-hydroxyprogesterone Methanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
16|A,17-Epoxy-11|A-hydroxyprogesterone Methanesulfonate is a synthetic derivative of progesterone, identified by the CAS number 114327-30-9 . This compound is primarily used in analytical method development, method validation, and quality control applications for Abbreviated New Drug Applications (ANDA) and commercial production of progesterone .
準備方法
The synthesis of 16|A,17-Epoxy-11|A-hydroxyprogesterone Methanesulfonate involves several steps, starting from progesterone. The key steps include:
Hydroxylation: The addition of a hydroxyl group at the 11|A position.
The specific reaction conditions and industrial production methods are proprietary and may vary among manufacturers .
化学反応の分析
16|A,17-Epoxy-11|A-hydroxyprogesterone Methanesulfonate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of different derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
16|A,17-Epoxy-11|A-hydroxyprogesterone Methanesulfonate has several scientific research applications:
Chemistry: Used in the synthesis of various steroid derivatives.
Biology: Employed in studies related to hormone regulation and receptor binding.
Medicine: Investigated for its potential therapeutic effects in hormone replacement therapy and contraceptives.
Industry: Utilized in the quality control and validation of pharmaceutical products
作用機序
The mechanism of action of 16|A,17-Epoxy-11|A-hydroxyprogesterone Methanesulfonate involves its interaction with progesterone receptors. Upon binding to these receptors, it modulates the expression of target genes involved in various physiological processes, including reproductive function and metabolism .
類似化合物との比較
16|A,17-Epoxy-11|A-hydroxyprogesterone Methanesulfonate is unique due to its specific structural modifications. Similar compounds include:
Progesterone: The parent compound with no modifications.
17|A-Hydroxyprogesterone: Lacks the epoxy and methanesulfonate groups.
11|A-Hydroxyprogesterone: Lacks the epoxy and methanesulfonate groups.
These structural differences confer distinct biological activities and applications .
特性
IUPAC Name |
[(1S,2S,6S,7S,9R,10S,11R)-6-acetyl-7,11-dimethyl-14-oxo-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-15-en-9-yl] methanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O6S/c1-12(23)22-18(27-22)10-16-15-6-5-13-9-14(24)7-8-20(13,2)19(15)17(11-21(16,22)3)28-29(4,25)26/h9,15-19H,5-8,10-11H2,1-4H3/t15-,16-,17+,18?,19+,20-,21-,22+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLHVUMPQEMYLHK-AATWHPGKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C12C(O1)CC3C2(CC(C4C3CCC5=CC(=O)CCC45C)OS(=O)(=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@]12C(O1)C[C@@H]3[C@@]2(C[C@H]([C@H]4[C@H]3CCC5=CC(=O)CC[C@]45C)OS(=O)(=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














